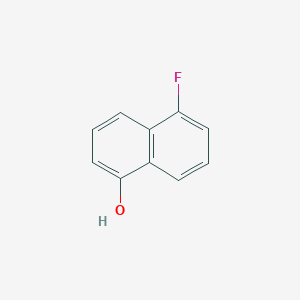

5-Fluoronaphthalen-1-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQITEWKYHQQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491403 | |

| Record name | 5-Fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61761-32-8 | |

| Record name | 5-Fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representation of 5 Fluoronaphthalen 1 Ol

5-Fluoronaphthalen-1-ol is an organic compound built upon a naphthalene (B1677914) core. cymitquimica.com Its structure is characterized by the substitution of a hydroxyl (-OH) group at the C1 position and a fluorine (-F) atom at the C5 position of the naphthalene ring system. cymitquimica.com The systematic IUPAC name for this compound is 5-fluoro-1-naphthol. sigmaaldrich.com It is recognized by its unique CAS Registry Number, 61761-32-8. sigmaaldrich.combldpharm.com

The presence of both a hydroxyl group and a fluorine atom on the aromatic scaffold makes it a member of the fluorinated naphthol family. cymitquimica.com These functional groups are pivotal in defining the molecule's chemical behavior and its interactions in various systems.

Below is a table summarizing the key identifiers and structural information for this compound.

| Identifier | Value |

| Systematic IUPAC Name | 5-fluoro-1-naphthol sigmaaldrich.com |

| Common Name | This compound |

| CAS Number | 61761-32-8 sigmaaldrich.com |

| Molecular Formula | C₁₀H₇FO cymitquimica.comchemicalbook.com |

| Molecular Weight | 162.16 g/mol sigmaaldrich.comchemicalbook.com |

| SMILES Code | OC1=C2C=CC=C(F)C2=CC=C1 bldpharm.com |

| InChI Key | KMQITEWKYHQQHH-UHFFFAOYSA-N sigmaaldrich.com |

This table provides key nomenclature and structural data for this compound.

Synthetic Methodologies for 5 Fluoronaphthalen 1 Ol and Analogues

Established Synthetic Routes to 5-Fluoronaphthalen-1-ol

The construction of the this compound scaffold can be achieved through several established synthetic strategies, including multi-step sequences and convergent approaches. These methods often rely on the careful orchestration of reactions to build the naphthalene (B1677914) core with the desired substitution pattern.

Multi-Step Synthesis Pathways for Substituted Naphthols

Multi-step syntheses are a common approach for constructing substituted naphthols, where the naphthalene ring system is built sequentially. researchgate.net These pathways often involve classical organic reactions such as electrophilic aromatic substitutions, cycloadditions, and annulations of arenes with unsaturated side chains. nih.gov While effective, these methods can sometimes be lengthy and may require harsh reaction conditions or expensive catalysts. nih.gov The development of efficient methods for creating multi-substituted naphthols remains a key objective in organic synthesis. researchgate.net

One notable multi-step approach involves the conversion of readily available starting materials through a series of transformations to yield the desired naphthol derivative. For instance, a sequence might begin with a substituted phenol (B47542), which is then elaborated through several steps to form the second aromatic ring of the naphthalene system. nih.gov Such pathways allow for the precise placement of substituents on the naphthalene core.

Convergent Synthesis Approaches for Fluoronaphthalen-1-ols

A convergent synthesis of a fluoronaphthalen-1-ol could involve the preparation of a fluorinated aromatic fragment and a separate fragment containing the components of the second ring. These two pieces are then coupled to form the final product. This approach has been successfully applied in the total synthesis of complex natural products containing a naphthol core. researchgate.net For example, the total synthesis of the anticancer natural product chartarin (B12298714) utilized a highly convergent retrosynthetic bond disconnection. researchgate.net

Transition-Metal-Free Protocols in Fluorinated Naphthol Synthesis

A significant advancement in the synthesis of fluorinated naphthols is the development of transition-metal-free protocols. nih.govlookchem.com These methods avoid the use of potentially toxic and expensive heavy metal catalysts. A notable example is the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.govthieme-connect.com

This reaction proceeds through a base-promoted mechanism involving the selective activation of two carbon-fluorine bonds within the trifluoromethyl group. nih.govthieme-connect.com This leads to the formation of a hexatriene intermediate, which then undergoes a 6π-electrocyclization and subsequent rearomatization to yield the this compound product. nih.govthieme-connect.com A key feature of this reaction is the requirement of a free hydroxyl group ortho to the allyl substituent. thieme-connect.com This method allows for the rapid, three-step synthesis of various fluorine-containing naphthols from commercially available 3-(trifluoromethyl)phenols and can even be performed as a one-pot transformation. nih.govresearchgate.net

Table 1: Selected Examples of this compound Analogs Synthesized via a Transition-Metal-Free Protocol This interactive table provides data on the yields of various substituted 5-fluoronaphthalen-1-ols prepared from the corresponding 2-allyl-3-(trifluoromethyl)phenols. The reaction is promoted by potassium t-butoxide in DMSO at 120°C.

| Substituent (R) | Product | Yield (%) |

| H | This compound | 51 |

| F | 5,7-Difluoronaphthalen-1-ol | 42 |

| Cl | 7-Chloro-5-fluoronaphthalen-1-ol | 21 |

| n-Pr | 5-Fluoro-7-propylnaphthalen-1-ol | 56 |

| Ph | 5-Fluoro-7-phenylnaphthalen-1-ol | Not specified |

| CONEt2 | 5-Fluoro-8-hydroxy-2-naphthamide | 58 |

| MeS | 5-Fluoro-7-(methylthio)naphthalen-1-ol | 42 |

Data sourced from a study by Magauer and co-workers. thieme-connect.com

Advanced Fluorination Techniques Applicable to Naphthalene Systems

The direct introduction of fluorine onto an aromatic ring represents a powerful strategy for the synthesis of fluorinated compounds. Recent years have seen the emergence of advanced fluorination techniques that offer improved selectivity and milder reaction conditions compared to traditional methods. numberanalytics.com

Selective Fluorination Strategies for Aromatic Compounds

Selective fluorination aims to introduce a fluorine atom at a specific position on an aromatic ring. This can be challenging due to the high reactivity of many fluorinating agents. Modern strategies often employ specialized reagents and catalysts to achieve high regioselectivity. nih.gov

Several approaches have been developed for the selective fluorination of aromatic compounds, including:

Photocatalytic Fluorination: This method uses light to initiate the fluorination reaction, often under mild conditions. numberanalytics.com

Electrochemical Fluorination: An electrochemical cell is used to generate the fluorinating species, providing a reagent-free alternative. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Various transition metals can catalyze the fluorination of aromatic C-H bonds with high efficiency and specificity. numberanalytics.comrsc.org

Use of Electrophilic N-F Reagents: Reagents like Selectfluor and N-fluorobis(phenylsulfonyl)amine (NFSI) are widely used for electrophilic fluorination. rsc.orgrsc.org Theoretical studies on the mechanism of fluorination with Selectfluor suggest a single electron transfer (SET) mechanism is preferred. rsc.org

Application of N-Fluorobis(phenylsulfonyl)amine in Naphthalene Fluorination

N-Fluorobis(phenylsulfonyl)amine (NFSI) is a versatile and stable electrophilic fluorinating reagent that has been successfully used for the fluorination of various aromatic compounds, including naphthalene. researchgate.netthieme-connect.de

The reaction of naphthalene with NFSI can be carried out without a solvent, which in some cases leads to higher selectivity compared to reactions in solution. researchgate.netresearchgate.net The direct fluorination of naphthalene with NFSI typically yields a mixture of 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene. thieme-connect.de Research has shown that the reaction of naphthalene with NFSI can produce 1-fluoronaphthalene in an 80% yield. thieme-connect.de While anisole (B1667542) reacts with NFSI to give a mixture of isomers, the reaction with aryllithium reagents can be used to introduce fluorine into a specific position on an aromatic nucleus. thieme-connect.de

Table 2: Fluorination of Naphthalene with N-Fluorobis(phenylsulfonyl)amine (NFSI) This interactive table summarizes the results of the fluorination of naphthalene using NFSI, highlighting the yields of the resulting isomers.

| Substrate | Fluorinating Agent | Product(s) | Yield (%) |

| Naphthalene | N-Fluorobis(phenylsulfonyl)amine (NFSI) | 1-Fluoronaphthalene | 80 |

| Naphthalene | N-Fluorobis(phenylsulfonyl)amine (NFSI) | 2-Fluoronaphthalene | Not specified |

Data sourced from research on fluorination with N-F reagents. thieme-connect.de

Chemoenzymatic Approaches in Related Fluorinated Naphthalene Synthesis

Chemoenzymatic synthesis, which integrates the high selectivity of enzymes with the practicality of chemical reactions, offers powerful solutions for creating complex molecules like fluorinated naphthalenes. While direct chemoenzymatic synthesis of this compound is not extensively documented, approaches used for analogous compounds provide significant insights. These methods often employ enzymes for key stereoselective steps that are challenging to achieve with conventional chemistry.

A notable strategy involves the enantioselective reduction of a ketone precursor using an alcohol dehydrogenase, followed by an arylation reaction with a fluoronaphthalene. researchgate.net For instance, in the synthesis of the antidepressant (S)-duloxetine, a key intermediate is formed by the reaction of an enantiopure alcohol with 1-fluoronaphthalene. pillbuys.comresearchgate.net The crucial chirality is introduced via enzymatic catalysis. Lipases, such as Lipase B from Candida antarctica (CALB), are also used for kinetic resolution of racemic alcohols, separating them into enantiopure alcohols and acylated esters. pillbuys.com The desired enantiopure alcohol can then be used as a building block, reacting with 1-fluoronaphthalene in the presence of a strong base like sodium hydride to form the naphthalene ether linkage. pillbuys.comgoogle.com

Furthermore, advances in the biosynthesis of polyketides have demonstrated the potential for incorporating fluorine into complex scaffolds. nih.gov Researchers have engineered polyketide synthase (PKS) systems by exchanging the native acyltransferase domain with a more tolerant one, enabling the use of fluoromalonyl-CoA and fluoromethylmalonyl-CoA as extender units. nih.gov This pioneering work in creating fluorinated macrolides showcases the future possibility of biosynthetic pathways for producing fluorinated aromatic compounds. nih.gov

Table 1: Examples of Chemoenzymatic Reactions in the Synthesis of Fluoronaphthalene-Containing Molecules

| Target/Intermediate | Enzyme Class | Reaction Type | Key Substrates | Purpose |

| (S)-Duloxetine Intermediate | Alcohol Dehydrogenase / Carbonyl Reductase | Asymmetric Carbonyl Reduction | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Creates a chiral alcohol precursor for subsequent reaction with 1-fluoronaphthalene. researchgate.netpillbuys.com |

| (S)-3-chloro-1-(2-thienyl)-1-propanol | Lipase (e.g., CALB) | Kinetic Resolution (Transesterification) | Racemic 3-chloro-1-(2-thienyl)-1-propanol | Separates enantiomers to yield a chiral building block for duloxetine (B1670986) synthesis. pillbuys.com |

| Fluorinated Macrolides | Polyketide Synthase (Engineered) | Polyketide Chain Extension | Fluoromalonyl-CoA | Incorporates fluorine atoms directly into the molecular backbone during biosynthesis. nih.gov |

Emerging Synthetic Strategies for Naphthalene Derivatives with Tailored Substitution Patterns

The synthesis of naphthalene derivatives with specific substitution patterns has been revolutionized by modern catalytic methods. thieme-connect.comresearchgate.net These emerging strategies offer high efficiency and regiochemical control, which are often difficult to achieve through classical electrophilic aromatic substitution. researchgate.net

Transition-metal catalysis, particularly with palladium, copper, and gold, is at the forefront of these advancements. thieme-connect.comresearchgate.net Palladium-catalyzed reactions, such as carboannulation and cycloaddition approaches, provide general strategies for constructing the naphthalene core. sorbonne-universite.fr For example, a [4+2] benzannulation reaction between o-alkynylbenzaldehydes and enolizable ketones can be catalyzed by gold bromide to produce 1-acylnaphthalenes in good yields. sorbonne-universite.fr Similarly, palladium acetate (B1210297) can catalyze the annulation of boronic acids and acetylenic aldehydes. sorbonne-universite.fr

Other innovative methods include:

Cascade Reactions: A one-pot method for preparing diamino-substituted naphthalene derivatives has been developed using a cooperative catalysis system of Pd(OAc)₂, Cu(Xantphos)I, and Cu(OTf)₂. researchgate.net This domino process involves the formation of multiple C-C and C-N bonds in a single sequence. researchgate.net

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for building aromatic skeletons. researchgate.net This allows for the direct formation of bonds on the naphthalene core without pre-functionalized starting materials, enhancing step- and atom-economy. researchgate.net

Radical-Mediated Cyclizations: Metal-free cascade radical addition/cyclization reactions have been reported for synthesizing naphthalene derivatives from 2-vinylanilines and alkynes. researchgate.net In this process, in-situ-formed diazonium salts act as aryl radical precursors. researchgate.net

Electrochemical Synthesis: An electrochemical strategy enables the [4+2] annulation of styrenes to form functionalized naphthalenes under mild conditions, avoiding the need for metals or chemical oxidants. researchgate.net

Table 2: Overview of Emerging Synthetic Strategies for Naphthalene Derivatives

| Strategy | Catalyst/Reagent | Key Reaction Type | Key Features |

| Metal-Catalyzed Annulation | Palladium, Copper, Gold salts | Cycloaddition, Carboannulation | High yields, good functional group tolerance, allows for diverse substitution patterns. thieme-connect.comsorbonne-universite.fr |

| Domino/Cascade Reactions | Cooperative Pd/Cu catalysts | Double Sonogashira/Hydroamination/Benzannulation | One-pot synthesis, forms multiple bonds, high complexity from simple precursors. researchgate.net |

| C-H Activation | Transition metals | C-H Functionalization | High atom economy, avoids pre-functionalization of starting materials. researchgate.net |

| Radical Cascade | Metal-free (diazonium salts) | Radical Addition/Cyclization | Runs under metal-free conditions, utilizes aryl radical precursors. researchgate.net |

| Electrochemical Annulation | Metal- and oxidant-free electrolysis | [4+2] Annulation-Rearrangement | Green chemistry approach, high atom and step economy. researchgate.net |

Considerations for Scalability and Practicality in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges related to safety, cost, and efficiency. For fluorinated naphthalenes, including this compound, several factors must be carefully considered.

A practical synthesis of 8-fluoronaphthalen-1-ylamine, an isomer of the amino-analogue of this compound, highlights common scale-up hurdles. researchgate.net Traditional methods like the Balz-Schiemann reaction for introducing fluorine are often highly energetic and can generate significant impurities, necessitating difficult chromatographic purification on a large scale. researchgate.net Similarly, the Curtius rearrangement, another common reaction, is also energetic and requires rigorous safety evaluations for scale-up. researchgate.net A successful alternative was found by reacting 1H-naphtho[1,8-de] thieme-connect.comresearchgate.netnih.govtriazine with hydrogen fluoride-pyridine under mild conditions, which overcame these safety and purity issues. researchgate.net

Key considerations for scalable synthesis include:

Reagent Selection: Avoiding highly energetic, toxic, or expensive reagents is crucial. For fluorination, moving away from traditional diazonium salt decompositions towards milder sources of fluoride (B91410) is preferable. researchgate.netdokumen.pub

Process Safety: Energetic reactions must be well-characterized to ensure safe operation at scale. researchgate.net

Purification: The process should be designed to minimize impurity formation, as large-scale chromatography is often impractical and costly. Crystallization or distillation are preferred purification methods.

Economic Viability: The cost of starting materials, reagents, and the number of synthetic steps directly impact the economic feasibility of the process. googleapis.com

Green Chemistry Principles: Designing scalable processes increasingly involves considerations for sustainability. This includes using renewable solvents, immobilizing and reusing catalysts, and minimizing waste, as demonstrated in scalable chemoenzymatic cascades. rsc.org For example, developing a one-pot, two-step process in a renewable solvent like cyclopentyl methyl ether (CPME) using a reusable immobilized enzyme can significantly improve the green credentials and efficiency of a synthesis. rsc.org

Reactivity Profiles of the Naphthol and Fluoro- Substituents

The reactivity of this compound is a nuanced balance of the electronic effects exerted by the hydroxyl and fluoro substituents on the naphthalene ring system. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. Conversely, the fluorine atom is an ortho-, para-directing but deactivating group, withdrawing electron density through its high electronegativity (inductive effect) while donating weakly through resonance.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. hu.edu.jo The reaction proceeds in two main steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the hydroxyl group at the C1 position is a powerful activating group, strongly directing incoming electrophiles to the ortho (C2, C8a) and para (C4) positions. The fluorine atom at C5 also directs ortho (C4, C6) and para (C8), but its influence is generally weaker and deactivating. The regiochemical outcome of an EAS reaction is therefore determined by the combined influence of these groups and the inherent reactivity of the naphthalene core. The positions activated by the potent hydroxyl group are generally favored. Specifically, the C4 position is activated by both the hydroxyl (para) and fluoro (ortho) groups, making it a highly probable site for substitution. The C2 position is also strongly activated by the hydroxyl group (ortho).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -OH (at C1) | Influence of -F (at C5) | Overall Predicted Reactivity |

| C2 | Ortho (Strongly Activating) | - | High |

| C3 | Meta (Deactivating) | - | Low |

| C4 | Para (Strongly Activating) | Ortho (Deactivating) | Very High |

| C6 | - | Ortho (Deactivating) | Moderate |

| C7 | - | Meta (Deactivating) | Low |

| C8 | Para (Strongly Activating) | Para (Deactivating) | High |

Note: This table represents a qualitative prediction based on general principles of electrophilic aromatic substitution.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. hu.edu.jomasterorganicchemistry.com The specific conditions required would need to be optimized to control selectivity and prevent unwanted side reactions.

The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic substitution on an unactivated aryl fluoride challenging. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In this compound, the ring is rendered electron-rich by the hydroxyl group, which disfavors the traditional SNAr mechanism. However, modern synthetic methods have enabled such transformations. Recent research has demonstrated that concerted nucleophilic aromatic substitution (CSNAr) reactions can effectively replace fluorine on fluoroarenes, including 1-fluoronaphthalene. acs.org These reactions avoid the formation of a high-energy Meisenheimer complex and proceed through a single transition state. acs.org

This can be achieved catalytically using a strong organic superbase, such as t-Bu-P4, which deprotonates the incoming nucleophile. acs.org The resulting highly reactive anion can then displace the fluoride. This methodology allows for the chemoselective functionalization of the C-F bond even in the presence of other halogens like chlorine or bromine. acs.org

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to alter its properties for a specific purpose. For this compound, this is primarily done to facilitate analysis or to use it as a building block in the synthesis of more complex molecules. researchgate.net

The phenolic hydroxyl group is a prime site for functionalization.

Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as concentrated sulfuric acid. nagwa.comsavemyexams.com This is a reversible condensation reaction where water is eliminated. savemyexams.comrsc.org The use of more reactive acyl chlorides or anhydrides often provides higher yields and may not require a strong acid catalyst.

Etherification: Ethers can be synthesized from the hydroxyl group, most commonly via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a nucleophilic naphthoxide ion. This ion then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding ether. chemguide.co.uk Reductive etherification, which couples alcohols and ketones, represents another pathway, though direct etherification of the phenol is more common. nrel.gov Fluoride-mediated activation of the hydroxyl group has also been explored as a method to facilitate nucleophilic addition reactions. rsc.org

Table 2: Examples of Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Acetic Anhydride (B1165640), Pyridine | 5-Fluoronaphthalen-1-yl acetate |

| Esterification | Benzoyl Chloride, Base | 5-Fluoronaphthalen-1-yl benzoate |

| Etherification | Methyl Iodide, K₂CO₃ | 1-Fluoro-5-methoxynaphthalene |

| Etherification | Benzyl Bromide, NaH | 1-(Benzyloxy)-5-fluoronaphthalene |

As discussed in section 3.1.2, the fluorine atom can be replaced via nucleophilic substitution. This transformation is a powerful tool for synthesis, allowing the introduction of a wide range of functionalities. Using catalytic systems like the t-Bu-P4 superbase, the C-F bond can be converted into C-C, C-N, C-O, and C-S bonds by reacting this compound (or a protected version) with appropriate carbon, nitrogen, oxygen, or sulfur nucleophiles. acs.org This late-stage functionalization capability is highly valuable in medicinal chemistry and materials science for creating analogues and new molecular scaffolds.

Chemical derivatization is often employed to improve the analytical characteristics of a molecule for techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netjfda-online.com The primary goals are to increase volatility, improve thermal stability, and produce characteristic mass spectral fragmentation patterns or enhance NMR signals. jfda-online.com

For the hydroxyl group of this compound, common derivatization strategies include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar -OH group into a less polar and more volatile -O-Si(CH₃)₃ group. researchgate.netmdpi.com This is a very common technique for preparing samples for GC-MS analysis.

Acylation: Similar to esterification, reacting the -OH group with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) produces a fluorinated ester. These derivatives are highly volatile and are particularly useful for enhancing detection sensitivity with an electron capture detector (ECD) in GC. jfda-online.com

Furthermore, the presence of the ¹⁹F atom provides a unique analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background interference in biological samples. The compound itself, or derivatives, can be studied directly by ¹⁹F NMR, and 1-fluoronaphthalene has been used as an external standard for such analyses. nih.gov

Table 3: Common Derivatizing Agents for the Hydroxyl Group for Analytical Purposes

| Agent Class | Example Reagent | Abbreviation | Resulting Group | Primary Application |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (B98337) (-OTMS) | GC-MS |

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (-OTMS) | GC-MS |

| Acylating Agents | Acetic Anhydride | Ac₂O | Acetyl (-OAc) | GC-MS |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | GC-MS, GC-ECD |

Derivatization for Spectroscopic Analysis (e.g., MS, NMR Enhancement)

Silylation for Gas Chromatography Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, non-volatile or highly polar analytes, such as phenols and alcohols like this compound, require chemical modification prior to analysis. researchgate.netresearchgate.net Derivatization is employed to increase the volatility and thermal stability of such compounds. researchgate.netresearchgate.net

Silylation is the most common derivatization method for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) groups. researchgate.netphenomenex.com The process involves replacing the active hydrogen of the hydroxyl group on the this compound molecule with a non-polar trimethylsilyl (TMS) group. phenomenex.com This conversion significantly reduces the compound's polarity and inhibits hydrogen bonding, which are the primary causes of poor chromatographic performance. researchgate.net The resulting silylated derivative is more volatile and thermally stable, leading to sharper, more symmetrical peaks and improved separation during GC analysis. researchgate.netresearchgate.net

The reaction is typically carried out using a silylating reagent, often in an aprotic solvent. phenomenex.com Several reagents are available for this purpose, each with varying reactivity.

Table 1: Common Silylating Reagents for GC Derivatization

| Reagent | Abbreviation | Leaving Group/By-product | Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | A powerful silyl (B83357) donor, often used with a catalyst like TMCS for hindered hydroxyl groups. phenomenex.comresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | The most volatile of the trimethylsilyl acetamides, its by-products are also highly volatile, minimizing interference. researchgate.net |

| Hexamethyldisilazane | HMDS | Ammonia | A weaker silyl donor, often used in combination with a more reactive reagent or catalyst like TMCS. sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | Hydrochloric Acid (HCl) | Primarily used as a catalyst to enhance the reactivity of other silylating agents like HMDS or BSTFA. phenomenex.com |

For this compound, a typical silylation procedure would involve reacting it with an excess of a reagent like BSTFA, with or without a small amount of TMCS as a catalyst, at a slightly elevated temperature (e.g., 60-90°C) to ensure the complete formation of the trimethylsilyl ether derivative before injection into the GC system. researchgate.net

Formation of Fluorescent Derivatives

Fluorescent labeling is a technique used to attach a fluorescent molecule (a fluorophore) to a target, enabling its detection and analysis. While the naphthalene core of this compound may possess some native fluorescence, derivatization can be employed to enhance this property or to introduce a fluorophore with more desirable characteristics, such as a longer emission wavelength or higher quantum yield.

The hydroxyl group of this compound is a primary site for derivatization. Another strategy involves modifying the molecule to introduce a new functional group that can then react with a fluorescent label. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. mdpi.com To use such a label, this compound would first need to be chemically modified to incorporate an amino group.

Fluorescent labeling is crucial in various biological and medical research fields for applications like immunochemistry and cell tracing. thermofisher.com

Table 2: Examples of Fluorescent Labels and Their Target Functional Groups

| Fluorescent Label | Abbreviation | Target Functional Group(s) | Emission Color |

| Fluorescein Isothiocyanate | FITC | Amines, Thiols | Green tcichemicals.com |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary & Secondary Amines | Green-Yellow mdpi.com |

| 7-Nitrobenzofurazan | NBD | Amines, Thiols | Green mdpi.com |

| Bimane derivatives | - | Thiols | Blue tcichemicals.com |

Exploration of Novel Reaction Pathways and Mechanisms

Research into novel synthetic methods continues to expand the chemical utility of aromatic compounds, including fluorinated naphthalenes.

Concerted SNAr Reactions of Aryl Fluorides with Organic Superbases

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for creating functionalized aromatic compounds. nih.gov The classic SNAr mechanism is a stepwise addition-elimination process that proceeds through a negatively charged Meisenheimer intermediate. This pathway generally requires the aromatic ring to be "activated" by electron-withdrawing groups to stabilize the intermediate. nih.gov

However, recent advancements have focused on a concerted SNAr (CSNAr) mechanism, which involves a single transition state rather than a stable intermediate. nih.govfigshare.com This pathway allows for the functionalization of aryl fluorides that are not strongly activated, including electron-neutral and even electron-rich substrates. nih.govresearchgate.net A key development in this area is the use of catalytic amounts of organic superbases, such as the phosphazene base P4-t-Bu . nih.govacs.org

The role of the P4-t-Bu catalyst is to dually activate the reactants: it deprotonates the nucleophile to increase its reactivity while also interacting with the aryl fluoride, facilitating the displacement of the fluoride ion. nih.govnih.govfigshare.com This catalytic system demonstrates excellent functional group tolerance and can be used with a wide variety of nucleophiles, making it a versatile tool for synthesis. acs.org Given that this compound is a fluoroarene, it is a suitable substrate for this type of transformation, allowing for the substitution of the fluorine atom with various nucleophiles under relatively mild conditions.

Table 3: Conditions for Catalytic Concerted SNAr of a Model Aryl Fluoride

| Component | Details | Purpose | Reference |

| Substrate | Aryl Fluoride (e.g., 4-fluorobiphenyl) | The molecule undergoing substitution. | acs.org |

| Nucleophile | e.g., 2-phenylpropionitrile | The incoming group that displaces the fluoride. | acs.org |

| Catalyst | t-Bu-P4 (10-20 mol %) | Organic superbase to enable the concerted reaction pathway. | nih.govacs.org |

| Solvent | Toluene | Provides a suitable reaction medium. | acs.org |

| Additive | Molecular Sieves (4 Å) | Traps the hydrogen fluoride (HF) by-product, driving the reaction forward. | acs.org |

| Temperature | 80 °C | Provides thermal energy for the reaction. | acs.org |

Diels-Alder Cycloaddition Reactions in Naphthalene Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.com It is a pericyclic reaction, specifically a [4+2] cycloaddition, between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of aromatic systems, including the naphthalene core. nih.govrsc.org

To synthesize a naphthalene derivative, the initial Diels-Alder adduct, a substituted cyclohexadiene, must undergo an aromatization step. rsc.org This is often achieved through a subsequent retro-Diels-Alder reaction that expels a small, stable molecule like carbon dioxide (CO2) or nitrogen (N2), or through an oxidation step. rsc.orgresearchgate.net

A prominent example is the reaction of a benzyne (B1209423) (an aryne, serving as a highly reactive dienophile) with a 2-pyrone derivative (serving as the diene). rsc.org The cycloaddition is followed by the extrusion of CO2 to yield the aromatic naphthalene ring. rsc.org By selecting appropriately substituted starting materials, this methodology allows for the controlled synthesis of multi-substituted naphthalenes. The synthesis of this compound via a Diels-Alder strategy would require a diene and dienophile bearing the necessary fluorine and protected hydroxyl precursors in the correct positions to achieve the desired substitution pattern on the final naphthalene product.

Overview of Research Trajectories for 5 Fluoronaphthalen 1 Ol

Research involving 5-Fluoronaphthalen-1-ol has primarily focused on its role as a synthetic intermediate and a building block for more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a strategically placed fluorine atom, makes it a versatile precursor in organic synthesis. cymitquimica.com

One notable area of research is its use in the synthesis of novel fluorinated compounds. For example, a transition-metal-free protocol has been described for converting certain 3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. researchgate.net This method involves key steps such as a 6π electrocyclization and rearomatization, offering a rapid pathway to these valuable fluorinated naphthols. researchgate.net

Furthermore, fluorinated 1-naphthols, including the 5-fluoro isomer, have been successfully reduced in chemical reactions. chinesechemsoc.org Specifically, this compound can undergo transfer hydrogenation, demonstrating its utility in synthetic transformations aimed at producing reduced naphthalene (B1677914) systems. chinesechemsoc.org The compound is also noted as a building block in the creation of fluorinated materials, which are of interest in fields like materials science for their unique properties. cymitquimica.com The presence of fluorine can be leveraged in the development of materials such as liquid crystals or organic light-emitting diodes (OLEDs). Its role as a precursor extends to the pharmaceutical and agrochemical industries, where fluorinated compounds are of significant interest. cymitquimica.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

1H NMR and 13C NMR for Structural Elucidation

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental methods for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy : This technique provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. For an aromatic compound like 5-Fluoronaphthalen-1-ol, the protons on the naphthalene (B1677914) ring would appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The position and splitting pattern of each signal would be influenced by the positions of the fluorine and hydroxyl substituents. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

13C NMR Spectroscopy : This method provides information about the number of different types of carbon atoms and their electronic environments. In the 13C NMR spectrum of this compound, ten distinct signals would be expected for the ten carbon atoms of the naphthalene ring, as they are in unique chemical environments. The carbon atom bonded to the fluorine atom would exhibit a large C-F coupling constant, which is a characteristic feature in the 13C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons are also influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the fluorine atom.

Interactive Data Table: Predicted 1H NMR Chemical Shifts (General Ranges) (Note: This table is based on general principles as specific experimental data for this compound was not found.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (H on naphthalene ring) | 6.5 - 8.5 | Doublet, Triplet, Multiplet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

Interactive Data Table: Predicted 13C NMR Chemical Shifts (General Ranges) (Note: This table is based on general principles as specific experimental data for this compound was not found.)

| Carbon Type | Predicted Chemical Shift (ppm) | Coupling |

| Aromatic (C-F) | 150 - 165 | Large 1JCF |

| Aromatic (C-OH) | 145 - 160 | |

| Aromatic (other C) | 100 - 140 | Potential nJCF |

19F NMR for Fluorine Environment Analysis

Fluorine-19 (19F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. lookchem.com The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. erfa-sa.com The chemical shift range in 19F NMR is much wider than in 1H NMR, which often leads to better resolution of signals. For this compound, a single signal would be expected in the 19F NMR spectrum, corresponding to the single fluorine atom. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom on the naphthalene ring. Furthermore, coupling between the 19F nucleus and nearby protons (1H) can be observed, providing additional structural information. erfa-sa.com

Advanced NMR Techniques for Conformational and Interaction Studies

Beyond basic 1D NMR, advanced techniques can be employed to study the three-dimensional structure and intermolecular interactions of molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between atoms, which can help in understanding the preferred conformation of flexible molecules. For a relatively rigid molecule like this compound, these techniques would be more applicable in studying its interactions with other molecules, such as proteins or receptors. For instance, changes in the NMR spectrum of this compound upon binding to a biological target can provide information about the binding site and the nature of the interaction.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound with high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (C10H7FO), HRMS would be able to measure the mass of the molecular ion with enough precision to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound in an MS/MS experiment would be expected to show characteristic losses, such as the loss of CO or HF, which would help to confirm the presence of the hydroxyl and fluoro substituents on the naphthalene core. The analysis of these fragmentation pathways provides a "fingerprint" that can be used for structural confirmation and identification. chemicalbook.com

Derivatization Strategies for Enhanced MS Detection

Mass spectrometry (MS) is a powerful tool for molecular weight determination and structural elucidation. However, polar compounds like this compound, which contain a hydroxyl group, can exhibit poor chromatographic behavior and thermal instability, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a chemical modification process used to convert the analyte into a more volatile and stable form, thereby improving its analytical characteristics. nih.gov

For phenolic compounds such as this compound, silylation is a widely employed derivatization strategy. nih.gov This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. researchgate.net

The reaction converts the polar hydroxyl group into a nonpolar silyl (B83357) ether. This transformation increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis. Furthermore, the resulting TMS derivative often produces a more readily interpretable mass spectrum with a clear molecular ion and predictable fragmentation patterns, which aids in structural confirmation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.org By absorbing infrared radiation, molecules are excited to higher vibrational states. The specific frequencies of radiation absorbed correspond to the natural vibrational frequencies of the molecule's bonds, offering a unique "fingerprint." vscht.cz

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The analysis of these bands allows for the confirmation of the molecular structure. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be predicted based on data from analogous compounds like 1-naphthalenol and 1-fluoronaphthalene (B124137) and established correlation tables. vscht.czresearchgate.netnist.gov

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad (IR) |

| C-H Stretch | Aromatic Ring | 3000-3100 | Medium (IR), Strong (Raman) |

| C=C Stretch | Aromatic Ring | 1500-1600 | Medium-Strong |

| C-O Stretch | Phenolic C-O | 1200-1260 | Strong (IR) |

| C-F Stretch | Aryl-F | 1100-1250 | Strong (IR) |

This table presents predicted values based on established spectroscopic principles.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be particularly useful for characterizing the naphthalene core of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq Aromatic compounds like this compound exhibit strong UV absorption due to π→π* electronic transitions within the conjugated naphthalene ring system.

The UV-Vis spectrum provides information about the extent of conjugation in the molecule. The spectrum for this compound is expected to be similar to that of its parent compound, 1-naphthalenol, which shows characteristic absorption maxima. nist.gov The presence of the fluorine atom and the hydroxyl group (as an auxochrome) on the naphthalene ring will influence the precise wavelengths of maximum absorbance (λmax). Substituents can cause a shift in absorption to longer wavelengths (red shift) or shorter wavelengths (blue shift). uobabylon.edu.iq

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from impurities and for its quantification in various matrices. Both gas and liquid chromatography are applicable, with the choice depending on the analytical requirements.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. diva-portal.org Due to its polarity and relatively low volatility, direct analysis of this compound by GC can be challenging. However, its silylated derivative is well-suited for GC and GC-MS analysis. nih.gov

The TMS derivative of this compound can be separated on a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS). The mass spectrometer detector allows for positive identification based on the derivative's mass spectrum, which would show a prominent molecular ion and characteristic fragments, such as the loss of a methyl group ([M-15]+). diva-portal.org

Table 2: Illustrative GC-MS Parameters for Analysis of TMS-Derivatized this compound

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

This table provides example parameters and does not represent a specific validated method.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is highly suitable for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. chromatographyonline.com Reversed-phase HPLC, using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is a common approach. sielc.com

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantification. nih.gov Electrospray ionization (ESI) is a suitable ionization source, and for a phenolic compound, it is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. Multiple Reaction Monitoring (MRM) can be used to monitor specific precursor-to-product ion transitions, ensuring highly specific and sensitive quantification, even in complex matrices.

Table 3: Illustrative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion |

This table provides example parameters and does not represent a specific validated method.

Computational and Theoretical Investigations of 5 Fluoronaphthalen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the electronic structure and related properties of molecules like 5-Fluoronaphthalen-1-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ruc.dkrsc.org It is routinely employed to predict the optimized geometry, including bond lengths and angles, of molecules. For this compound, DFT calculations would reveal how the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group influences the geometry of the naphthalene (B1677914) ring system.

DFT is also instrumental in studying chemical reactivity. Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from DFT calculations to predict the molecule's stability and reactive nature. nih.gov Furthermore, DFT has been used to investigate the detailed mechanisms of reactions that form 5-fluoronaphthalen-1-ols, providing insights into pathways involving C-F bond activation. researchgate.net These studies help rationalize reaction outcomes and enantioselectivity by calculating the energies of intermediates and transition states. researchgate.net

Table 1: Representative Predicted Molecular Geometry Parameters for Naphthalene Derivatives This table provides typical bond length values for naphthalene systems based on DFT calculations to illustrate the type of data generated. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Typical Value (Å) | Description |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.42 | Carbon-carbon bond lengths within the naphthalene ring. |

| C-O | ~1.36 | Bond between the aromatic ring and the hydroxyl oxygen. |

| O-H | ~0.96 | Bond length of the hydroxyl group. |

| C-F | ~1.35 | Bond between the aromatic ring and the fluorine atom. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.comboropharm.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the π-system of the naphthalene ring and the oxygen atom of the hydroxyl group, while the LUMO would be distributed over the aromatic π-system. The precise energies and distributions can be calculated using DFT. youtube.comyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical, yet representative, energy values for a molecule like this compound to demonstrate the concept of HOMO-LUMO analysis. These values are not from specific calculations on this compound.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.80 | Electron-donating ability |

| LUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.60 | Chemical reactivity and stability |

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netdtic.milresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. dtic.mil These theoretical frequencies often correlate well with experimental data, although scaling factors are sometimes applied to improve the agreement. researchgate.netkit.edu

For this compound, this method could predict the frequencies of characteristic vibrational modes, such as the O-H stretch, C-F stretch, and various C-C and C-H vibrations of the aromatic rings. niscpr.res.in Such predictions are invaluable for interpreting experimental IR and Raman spectra and for identifying the compound. While specific calculations for this compound are not readily found, studies on related molecules like naphthalene and its cation have shown that DFT methods, such as B3LYP with a 6-311++G** basis set, provide results in good agreement with experimental spectra. niscpr.res.in

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility, particularly the rotation of the hydroxyl group, and its interactions with solvent molecules. researchgate.net

By simulating the molecule within a solvent box (e.g., water or an organic solvent), one can observe the formation and dynamics of hydrogen bonds between the hydroxyl group and solvent molecules, as well as weaker interactions involving the fluorine atom. These simulations are crucial for understanding how the solvent environment affects the molecule's structure and properties, providing insights that are complementary to the gas-phase calculations typical of quantum chemistry. nih.gov

Modeling of Reaction Mechanisms and Transition States

A critical application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. scm.comnih.gov

For reactions involving this compound, either as a reactant or a product, DFT calculations can be used to model the entire reaction pathway. researchgate.net For example, theoretical investigations into the formation of 5-fluoronaphthalen-1-ols have utilized DFT to explore the mechanism, including pathways involving palladium-hydride migratory insertion and subsequent defluorination. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net This approach is fundamental to rationalizing observed product distributions and stereoselectivity. researchgate.netnih.gov

Investigations of Noncovalent Interactions Involving Fluorine and Aromatic Systems

Noncovalent interactions play a vital role in molecular recognition, self-assembly, and biological systems. rsc.orgnih.gov In this compound, the fluorine atom and the extensive aromatic system are key participants in such interactions. The fluorine atom, despite its high electronegativity, can act as a weak hydrogen bond acceptor in N-H···F or C-H···F interactions. mdpi.comescholarship.org

The aromatic naphthalene rings can engage in π-stacking interactions, a type of van der Waals force that is crucial for the structure of many biological and material systems. Computational methods, including DFT and ab initio calculations, are used to quantify the strength and preferred geometry of these interactions. These calculations can reveal, for instance, the stability of dimers of this compound formed through hydrogen bonding and π-stacking, providing a deeper understanding of its condensed-phase behavior. rsc.org

Arene-Perfluoroarene Interactions

Arene-perfluoroarene interactions are a subject of significant interest in supramolecular chemistry and materials science. These interactions, driven by complementary electrostatic potentials between electron-rich arenes and electron-poor perfluoroarenes, contribute to the formation of highly ordered structures. In the hypothetical context of this compound, the fluorine atom introduces a degree of electron withdrawal, modifying the quadrupole moment of the naphthalene ring system. A comprehensive computational study would be necessary to quantify the nature and strength of its stacking interactions with other aromatic systems, both fluorinated and non-fluorinated. Such an investigation would likely involve high-level quantum mechanical calculations to determine interaction energies and optimal geometries of stacked dimers.

Hydrogen Bonding in Fluorinated Systems

The capacity of organically bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion and research within the scientific community. While fluorine is the most electronegative element, its ability to participate in hydrogen bonding is generally considered weak compared to that of oxygen or nitrogen. In this compound, the primary hydrogen bond donor is the hydroxyl group. Intramolecularly, the potential for a hydrogen bond between the hydroxyl proton and the fluorine atom at the 5-position would depend on the conformational flexibility of the molecule.

Intermolecularly, the hydroxyl group of this compound would be expected to form strong hydrogen bonds with suitable acceptors. The fluorine atom, in turn, could potentially act as a weak hydrogen bond acceptor in the presence of strong donors. Theoretical calculations, such as Density Functional Theory (DFT) studies, would be instrumental in mapping the potential energy surface for such interactions, providing data on bond distances, angles, and vibrational frequencies, which are characteristic of hydrogen bonding.

To provide a concrete understanding of these interactions for this compound, dedicated computational studies are required. Such research would provide the necessary data to populate tables detailing interaction energies, geometric parameters, and other quantum chemical descriptors. Without such specific studies, any discussion remains speculative and based on the general principles observed in related fluorinated aromatic compounds.

Research Applications and Potential Areas of Exploration for 5 Fluoronaphthalen 1 Ol Derivatives

Precursor in Complex Organic Synthesis

The development of efficient methods for synthesizing organofluorine compounds and activating C-F bonds are significant tasks in modern chemistry. researchgate.net Fluorinated compounds like 5-Fluoronaphthalen-1-ol are valuable as building blocks for preparing a diverse range of complex organic products. researchgate.net

This compound is utilized as a pharmaceutical intermediate in synthetic organic chemistry. synhet.com Its structure is foundational for the synthesis of more complex molecules intended for pharmaceutical applications. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability and lipophilicity, which are critical factors in drug design. nbinno.com This makes fluorinated intermediates like this compound valuable in the development of new Active Pharmaceutical Ingredients (APIs). synhet.comchemanager-online.com

A structurally related compound, 1-fluoronaphthalene (B124137), is a well-documented key intermediate in the synthesis of Duloxetine (B1670986), a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. researchgate.netepo.orggoogle.com In the synthesis of Duloxetine, 1-fluoronaphthalene undergoes a nucleophilic aromatic substitution reaction with an alcohol intermediate to form the characteristic naphthyloxy ether structure of the final drug molecule. researchgate.netnepjol.info

| Compound | Role in Synthesis | Significance |

|---|---|---|

| 1-Fluoronaphthalene | Key precursor for the synthesis of the main Duloxetine molecule. researchgate.netgoogle.com | Forms the naphthyloxy core of the API via nucleophilic aromatic substitution. researchgate.net |

| This compound | Intermediate used in the preparation of Duloxetine metabolites. lookchem.com | Enables the synthesis of specific metabolic products for pharmacological studies. lookchem.com |

Fluorine-containing compounds are integral to the development of advanced functional materials and polymers, including those used for non-stick coatings and water-proofing. man.ac.uk The unique properties imparted by fluorine make these materials highly durable and stable. researchgate.net Fluoronaphthalene derivatives, in particular, have been used as building blocks in the synthesis of extended π-conjugated systems, such as fluorinated polycyclic aromatic hydrocarbons (PAHs). orgsyn.org For instance, 1-fluoronaphthalene can undergo reactions like cyanoethylation followed by cyclization to extend the aromatic system, creating larger structures like fluorophenanthrene. orgsyn.org This methodology highlights the potential for derivatives of this compound to be used in creating novel organic materials for applications in electronics and photovoltaics.

Modulation of Biological Activity through Fluorine Substitution

The introduction of fluorine atoms into a molecule can have a profound impact on its biological properties. researchgate.net The high electronegativity, small size, and the strength of the carbon-fluorine bond can alter how a molecule interacts with biological targets, affecting its absorption, distribution, metabolism, and elimination. nbinno.comresearchgate.net This strategic use of fluorine is a key reason why many pharmaceuticals and pesticides are fluorinated compounds. researchgate.net

Derivatives of this compound have been specifically investigated for their effects on key targets in the central nervous system. Research has utilized these compounds in studies to assess their ability to inhibit the binding of radioligands to human serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. lookchem.com These transporters are critical proteins that regulate neurotransmitter levels in the brain and are the primary targets for many antidepressant and psychoactive drugs. researchgate.net Evaluating the interaction of new compounds with these transporters is a fundamental step in the discovery of novel treatments for neurological and psychiatric conditions. lookchem.com

| Compound Class | Biological Target | Research Application |

|---|---|---|

| This compound Derivatives | Human Serotonin Transporter (SERT) | Used in studies to evaluate the inhibition of radioligand binding. lookchem.com |

| Human Norepinephrine Transporter (NET) | ||

| Human Dopamine Transporter (DAT) |

The broader class of naphthalene (B1677914) derivatives has been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The naphthalene ring serves as a scaffold that can be functionalized to interact with various biological macromolecules. nih.gov The incorporation of fluorine into this scaffold, as seen in this compound, provides a powerful tool for modulating these interactions. researchgate.net Fluorine can form hydrogen bonds and other electrostatic interactions, enhance binding affinity to target proteins, and block metabolic pathways, thereby improving the pharmacological profile of a potential drug candidate. nbinno.comresearchgate.net The potential for derivatives of this compound to act as enzyme inhibitors or receptor ligands makes them attractive candidates for further investigation in drug discovery programs targeting a variety of diseases. researchgate.netmdpi.com

Research into Anticancer Potentials of Derivatives

The naphthalene scaffold is a prominent feature in various biologically active compounds and has been identified as a promising building block in the development of new therapeutic agents, including those with antitumor properties. researchgate.netnih.gov The strategic introduction of fluorine into these naphthalene-based molecules can significantly alter their physicochemical and biological profiles, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. nbinno.com This has spurred research into fluorinated naphthalene derivatives as potential anticancer agents.

Studies have shown that chalcones incorporating fluorinated naphthyl rings demonstrate significant cytotoxic activities. researchgate.net For instance, a series of fluorinated chalcone (B49325) derivatives exhibited superior cytotoxicity against 4T1 breast cancer cells compared to their non-fluorinated counterparts and the standard drug cisplatin. researchgate.net Similarly, other research has highlighted the potent antiproliferative activity of various naphthalene derivatives against several cancer cell lines, including human colon adenocarcinoma (HT29), human lung cancer (A549), and triple-negative breast cancer (TNBC). nih.govnih.govmdpi.com

The mechanism of action for some of these derivatives involves inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells. nih.gov For example, one naphthalene-substituted triazole spirodienone, compound 6a, was found to suppress the growth of 4T1 breast tumors in vivo and showed no apparent toxicity to major organs in mice at a dose of 20 mg/kg. nih.gov Another study on naphthalene derivatives targeting the STAT3 signaling pathway, which is overexpressed in TNBC, identified a compound (SMY002) that significantly inhibits the growth and metastasis of TNBC cells. nih.gov These findings underscore the potential of fluorinated naphthalene derivatives as a valuable scaffold for the design and development of novel and selective anticancer drugs. researchgate.netnih.gov

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Type | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Naphthalene Chalcones | 4T1 (Breast Cancer) | Demonstrated superior cytotoxic activities compared to non-fluorinated analogues and cisplatin. | researchgate.net |

| Naphthalene-Substituted Triazole Spirodienones (e.g., 6a) | MDA-MB-231, Hela, A549, 4T1 (Breast Cancer) | Exhibited potent antiproliferative activity with IC50 values ranging from 0.03 to 2.00 μM. Compound 6a suppressed tumor growth in vivo. | nih.gov |

| Naphthalene Derivatives (STAT3 Inhibitors, e.g., SMY002) | Triple-Negative Breast Cancer (TNBC) | Significantly inhibited the growth and metastasis of TNBC cells by targeting the STAT3 signaling pathway. | nih.gov |

| Aminobenzylnaphthols (Betti Bases) | BxPC-3 (Pancreatic), HT-29 (Colorectal) | Exhibited cytotoxic and proapoptotic properties. In silico studies suggest inhibition of ADORA1, CDK2, and TRIM24. | nih.gov |

Advanced Material Science Applications

Development of Fluorinated Monomers and Polymers

Fluorinated polymers possess a unique combination of properties, including high thermal and chemical resistance, low surface energy, and specific optical characteristics, making them highly valuable in advanced materials science. rsc.orggrafiati.com Derivatives of this compound serve as potential precursors for novel fluorinated monomers, which can then be polymerized to create high-performance materials.

The synthesis of fluorinated naphthyl-acrylate based monomers has been successfully demonstrated. x-mol.comkafkas.edu.tr For example, 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate (B77674) was synthesized and subsequently polymerized using Atom Transfer Radical Polymerization (ATRP). x-mol.comkafkas.edu.tr The resulting polymer, poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate), exhibited a glass transition temperature of 105–110 °C and thermal degradation starting above 150 °C. x-mol.comkafkas.edu.tr This demonstrates the viability of using fluorinated naphthalene structures to create polymers with defined thermal properties.

The incorporation of fluorine into the polymer backbone can significantly enhance solubility in organic solvents and improve thermal stability, while also imparting high optical transparency and a low dielectric constant. researchgate.net A series of novel fluorinated polynaphthalimides (PNIs) synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) and trifluoromethyl-substituted aromatic bis(ether amine)s showed good solubility in m-cresol (B1676322) and could be cast into transparent, tough films with high tensile strength. researchgate.net Such materials are of great interest for applications in microelectronics and as specialized coatings. researchgate.net

Table 2: Properties of Polymers from Fluorinated Naphthalene-Based Monomers

| Monomer | Polymerization Method | Resulting Polymer | Key Properties | Reference |

|---|---|---|---|---|

| 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate | Atom Transfer Radical Polymerization (ATRP) | Poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate) | Glass Transition Temperature (Tg): 105–110 °C; Thermal degradation starts >150 °C. | x-mol.comkafkas.edu.tr |

| 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) and CF3-substituted aromatic bis(ether amine)s | High-Temperature Solution Polycondensation | Fluorinated Polynaphthalimides (PNIs) | Good solubility, forms transparent and tough films, high thermal stability. | researchgate.net |

Optical and Electronic Properties of Fluorinated Naphthalene Compounds

Fluorinated naphthalene compounds, particularly derivatives of naphthalene diimide (NDI), have attracted significant attention for their unique optical and electronic properties. dntb.gov.uaresearchgate.net The introduction of fluorine atoms can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of these compounds, which is a critical factor for developing stable n-type organic semiconductors. acs.orgpku.edu.cn

Research into amino core-substituted naphthalene diimides (cNDIs) with fluorinated side chains has revealed unprecedented optical properties. dntb.gov.uaresearchgate.net These compounds exhibit high fluorescence quantum yields (approaching 0.8) and long fluorescence lifetimes (around 13 ns) in various solvents. dntb.gov.uaresearchgate.net At the single-molecule level, they show exceptional photostability, undergoing more than 10^7 cycles of excitation and emission with minimal interruption, making them excellent candidates for labeling applications. dntb.gov.uaresearchgate.net The presence of fluorine does not induce a significant heavy-atom effect, resulting in a low yield of triplet-state formation. researchgate.net

The electronic properties of fluorinated naphthalene derivatives have also been explored. Studies on naphthalene derivatives with hydroxyl groups have utilized measurements of transient photocurrents to determine the drift mobility of charge carriers (holes). researchgate.net Furthermore, the strategic fluorination of poly(p-phenylene vinylene) derivatives has been shown to induce more ordered thin-film packing and stronger interchain interactions, leading to high electron mobilities (up to 1.70 cm² V⁻¹ s⁻¹) and good operational stability under ambient conditions in polymer field-effect transistors. pku.edu.cn Low-temperature fluorescence and absorption spectra of 1-fluoronaphthalene in a naphthalene crystal show distinct series associated with different impurity centers, providing insight into the electronic structure and interactions within a crystalline environment. nbuv.gov.ua

Table 3: Optical and Electronic Properties of Selected Fluorinated Naphthalene Compounds

| Compound Class | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| Amino core-substituted naphthalene diimides (cNDIs) with fluorinated side chains | Optical (Fluorescence) | High quantum yields (~0.8), long fluorescence lifetimes (~13 ns), exceptional photostability. | dntb.gov.uaresearchgate.net |

| Poly(p-phenylene vinylene) derivatives with fluorinated building blocks | Electronic (Mobility) | High electron mobilities up to 1.70 cm² V⁻¹ s⁻¹, good ambient stability. | pku.edu.cn |

| 1-Fluoronaphthalene in crystalline naphthalene | Optical (Spectra) | Low-temperature spectra reveal two types of impurity centers with distinct absorption/fluorescence bands. | nbuv.gov.ua |

| Naphthalene-diimide (NDI) N-functionalized with stilbene | Electronic (Charge Transport) | Ambipolar charge transport was predicted, and electron transport was experimentally observed in thin films. | rsc.org |

Environmental and Analytical Research Applications

Analytical Method Development for Fluorinated Compounds

The increasing prevalence of fluorinated compounds in pharmaceuticals and as environmental contaminants necessitates the development of robust and sensitive analytical methods for their detection and quantification. perkinelmer.comperkinelmer.com Various techniques have been developed and optimized for the analysis of compounds like this compound and its isomers.

A simple and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities. nih.gov This method is critical for quality control in the synthesis of active pharmaceutical ingredients where 1-fluoronaphthalene is a key starting material. nih.gov The method utilizes a C18 column with a phosphate (B84403) buffer/methanol/acetonitrile mobile phase and UV detection, demonstrating good linearity and specificity as per ICH guidelines. nih.gov Similar RP-HPLC methods have been established for other fluorinated compounds like 5-Fluorouracil, showcasing the versatility of the technique. researchgate.net

Beyond chromatography, other advanced analytical techniques are being explored. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, but the direct determination of fluorine is challenging due to its high ionization potential. nih.gov Research is ongoing to overcome these challenges, with promising results in the non-targeted analysis of fluorinated compounds in various matrices. perkinelmer.comnih.gov Additionally, Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers a complementary, unbiased approach for the non-targeted analysis of nearly every fluorinated species in a sample with minimal background interference, as naturally occurring organofluorines are rare. scholaris.ca

Table 5: Analytical Methods for Fluorinated Compounds